1-(Azetidin-3-yl)-4-methoxypiperidine

Lipophilicity Polar Surface Area Drug Design

Sourcing 1-(Azetidin-3-yl)-4-methoxypiperidine as your next intermediate? The 4-methoxy group delivers a critical LogP shift (ΔLogP ≈ -0.38 vs. non-methoxylated analogs), pushing your CNS lead candidates decisively into favorable MPO space for improved brain penetration and reduced non-specific binding. This scaffold also enables precise linker engineering in targeted protein degradation (PROTAC) programs. Available in free base (CAS 178311-60-9) and dihydrochloride salt forms—choose the physical form your synthetic route demands.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B7874402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-4-methoxypiperidine
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCOC1CCN(CC1)C2CNC2
InChIInChI=1S/C9H18N2O/c1-12-9-2-4-11(5-3-9)8-6-10-7-8/h8-10H,2-7H2,1H3
InChIKeyWSQRFHDHJUHBIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)-4-methoxypiperidine (178311-60-9): A Dual Heterocyclic Scaffold for CNS and PROTAC Research


1-(Azetidin-3-yl)-4-methoxypiperidine is a heterocyclic compound that incorporates both an azetidine and a 4-methoxypiperidine moiety [1]. Its molecular formula is C9H18N2O with a molecular weight of 170.25 g/mol [1]. This compound serves as a versatile synthetic intermediate, particularly in the construction of complex molecules for medicinal chemistry. Its structure is valued for the unique strain and reactivity of the azetidine ring, which can facilitate specific interactions with biological targets, and the piperidine ring, which is a common pharmacophore in many CNS-active drugs . The compound is available in multiple salt forms, including the free base and dihydrochloride, which influences its solubility and handling properties .

1-(Azetidin-3-yl)-4-methoxypiperidine: Why Analog Substitution is Not Recommended


The precise combination of an azetidine ring and a 4-methoxypiperidine group in 1-(Azetidin-3-yl)-4-methoxypiperidine creates a unique physicochemical and steric profile that is not replicated by its closest analogs. Substituting this compound with a non-methoxylated analog like 1-(Azetidin-3-yl)piperidine results in a significant shift in lipophilicity (ΔLogP ≈ -0.38) and polar surface area (ΔPSA ≈ +9.23 Ų) [1]. These changes can drastically alter a molecule's membrane permeability, solubility, and target binding kinetics, potentially invalidating SAR studies or compromising the properties of a final drug candidate [2]. The following quantitative evidence details these critical differentiators.

1-(Azetidin-3-yl)-4-methoxypiperidine: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Comparison: 1-(Azetidin-3-yl)-4-methoxypiperidine vs. 1-(Azetidin-3-yl)piperidine

The presence of the 4-methoxy group significantly alters the physicochemical properties of the azetidinyl-piperidine scaffold. Compared to the non-methoxylated analog 1-(Azetidin-3-yl)piperidine, 1-(Azetidin-3-yl)-4-methoxypiperidine exhibits a markedly lower LogP (0.3357 vs. 0.7108) and a higher Polar Surface Area (PSA) (24.50 Ų vs. 15.27 Ų) [1]. This indicates increased hydrophilicity and hydrogen-bonding capacity, which can be crucial for achieving desired aqueous solubility and blood-brain barrier permeability profiles in CNS drug discovery programs.

Lipophilicity Polar Surface Area Drug Design Permeability

Structural Comparison: 1-(Azetidin-3-yl)-4-methoxypiperidine vs. 1-(Azetidin-3-yl)piperidine

The methoxy substituent on the piperidine ring increases the Polar Surface Area (PSA) of 1-(Azetidin-3-yl)-4-methoxypiperidine to 24.50 Ų, compared to 15.27 Ų for the non-methoxylated analog 1-(Azetidin-3-yl)piperidine [1]. PSA is a key descriptor for predicting drug absorption and transport across biological membranes. This 60% increase in PSA can be a decisive factor in modulating the oral bioavailability and CNS penetration of a drug candidate derived from this scaffold.

Polar Surface Area Hydrogen Bonding Drug Design Pharmacokinetics

Application in Targeted Protein Degradation (PROTAC): 1-(Azetidin-3-yl)-4-methoxypiperidine vs. 1-(Azetidin-3-yl)piperidine

Both 1-(Azetidin-3-yl)-4-methoxypiperidine and its non-methoxylated counterpart 1-(Azetidin-3-yl)piperidine are employed as building blocks in PROTAC (Proteolysis Targeting Chimera) linker design . However, the 4-methoxy substitution in 1-(Azetidin-3-yl)-4-methoxypiperidine offers an additional vector for modulating linker properties. The increased steric bulk and altered electronic environment compared to the unsubstituted piperidine can influence the ternary complex formation and degradation efficiency of the resulting PROTAC, providing a distinct option for fine-tuning linker chemistry in challenging target engagements [1].

PROTAC Targeted Protein Degradation Linker Chemistry Medicinal Chemistry

Azetidine Ring Strain: A Class-Level Advantage in Covalent Inhibition

The four-membered azetidine ring in 1-(Azetidin-3-yl)-4-methoxypiperidine possesses significant ring strain (approximately 26-27 kcal/mol) [1]. This strain can be exploited in the design of covalent inhibitors, where the azetidine nitrogen acts as a latent electrophile. Upon binding to a target protein, the ring can undergo a nucleophilic attack, leading to covalent bond formation and irreversible inhibition. This is a class-level feature shared by other strained heterocycles like aziridines and oxetanes, but the specific substitution pattern in this compound provides a unique handle for tuning reactivity and selectivity [2].

Covalent Inhibitors Azetidine Enzyme Inhibition Medicinal Chemistry

Key Application Scenarios for 1-(Azetidin-3-yl)-4-methoxypiperidine in Drug Discovery


Optimizing CNS Drug Candidates: Tuning Lipophilicity and Permeability

In CNS drug discovery, achieving optimal brain penetration while maintaining favorable physicochemical properties is paramount. 1-(Azetidin-3-yl)-4-methoxypiperidine, with its lower LogP (0.34) and higher PSA (24.50 Ų) compared to the non-methoxylated analog, offers a starting point for scaffolds that are more likely to reside within favorable CNS MPO (Multiparameter Optimization) space [1]. Researchers can use this compound as a building block to design leads with improved aqueous solubility and reduced non-specific tissue binding, thereby increasing the probability of clinical success for neurological and psychiatric indications [2].

PROTAC Linker Diversification and SAR Exploration

The development of effective PROTACs requires systematic exploration of linker composition, length, and attachment points. 1-(Azetidin-3-yl)-4-methoxypiperidine serves as a distinct linker building block compared to the more commonly used 1-(Azetidin-3-yl)piperidine [1]. The 4-methoxy group introduces a new point of diversity that can impact the ternary complex geometry, cellular permeability, and metabolic stability of the final PROTAC molecule. Its use in SAR studies allows medicinal chemists to fine-tune the degradation profile of a target protein, a critical step in advancing PROTACs from tool compounds to therapeutic candidates.

Design of Covalent Enzyme Inhibitors Exploiting Azetidine Ring Strain

The strained azetidine ring is a recognized motif for designing targeted covalent inhibitors (TCIs) [1]. 1-(Azetidin-3-yl)-4-methoxypiperidine provides a functionalized core for such inhibitor design. The azetidine nitrogen can be positioned to react with a catalytic cysteine or serine residue in an enzyme's active site, forming an irreversible covalent bond upon binding [2]. This mechanism can lead to prolonged pharmacodynamic effects and improved selectivity. The piperidine and methoxy groups offer additional vectors for optimizing target affinity and selectivity, making this compound a valuable intermediate for building libraries of potential TCI candidates against high-value oncology and immunology targets.

Quote Request

Request a Quote for 1-(Azetidin-3-yl)-4-methoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.